molecular formula C9H10ClN5 B1433386 (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride CAS No. 1416711-59-5

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride

Cat. No.: B1433386
CAS No.: 1416711-59-5
M. Wt: 223.66 g/mol
InChI Key: FAAUXGMWUKVOPI-UHFFFAOYSA-N
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Description

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H10ClN5. It is a derivative of 1,2,4,5-tetrazine and is known for its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes. This property makes it highly useful in bioorthogonal labeling and cell detection applications .

Mechanism of Action

Target of Action

The primary target of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride are strained alkenes such as transcyclooctene, norbornene, and cyclopropene . These strained alkenes are often used in bioorthogonal chemistry, a field of chemistry that involves reactions that can occur inside living organisms without interfering with native biochemical processes .

Mode of Action

This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . This reaction is characterized by the formation of a stable covalent linkage between the this compound and the strained alkene .

Biochemical Pathways

The this compound’s interaction with strained alkenes affects the bioorthogonal labeling and cell detection pathways . The formation of a stable covalent linkage allows for the precise labeling and detection of various biological molecules, aiding in the study of their function and behavior within a biological system .

Result of Action

The result of this compound’s action is the formation of a stable covalent linkage with strained alkenes . This allows for precise bioorthogonal labeling and cell detection, which can be used in various biological imaging and bioconjugation applications .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the [4+2] Diels-Alder cycloaddition reaction can be affected by factors such as temperature and pH. Furthermore, the stability of the compound may be influenced by storage conditions. For example, it is recommended to store the compound at a temperature of -20°C .

Biochemical Analysis

Biochemical Properties

(4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride plays a significant role in biochemical reactions, particularly in bioorthogonal chemistry. It interacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable covalent linkages through [4+2] Diels-Alder cycloaddition reactions . This interaction is highly specific and does not interfere with natural biochemical processes, making it ideal for labeling and tracking biomolecules in complex biological systems.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It is primarily used for bioorthogonal labeling, which allows researchers to track and visualize cellular components without disrupting normal cell function . This compound can influence cell signaling pathways, gene expression, and cellular metabolism by enabling the precise labeling of proteins, nucleic acids, and other biomolecules, thereby facilitating detailed studies of cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable covalent bonds with strained alkenes via [4+2] Diels-Alder cycloaddition reactions . This mechanism allows for the specific and efficient labeling of biomolecules, enabling researchers to study the dynamics and interactions of these molecules within the cellular environment. The compound’s ability to form these bonds without the need for catalysis is a key feature of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under typical storage conditions (-20°C) and can be used in various solvents such as DMSO and methanol . Over time, the stability and reactivity of the compound may be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound maintains its labeling efficiency and specificity, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively labels target biomolecules without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing any harmful effects on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to bioorthogonal chemistry. It interacts with enzymes and cofactors that facilitate the [4+2] Diels-Alder cycloaddition reactions . These interactions can influence metabolic flux and metabolite levels, providing insights into the metabolic processes within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure the compound’s localization and accumulation at target sites, enabling precise labeling and tracking of biomolecules. The compound’s distribution is influenced by factors such as concentration, cellular uptake mechanisms, and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows for the precise labeling of subcellular structures, facilitating detailed studies of cellular organization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride typically involves the reaction of 4-(1,2,4,5-tetrazin-3-yl)benzaldehyde with ammonia or an amine source under acidic conditions to form the corresponding amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal impurities .

Properties

IUPAC Name

[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5.ClH/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9;/h1-4,6H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAUXGMWUKVOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NN=CN=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416711-59-5, 1345866-68-3
Record name [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1345866-68-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride in the development of targeted ultrasound microbubbles?

A1: In the cited study [], this compound serves as a precursor for synthesizing a biotinylated tetrazine derivative. This derivative (compound 5 in the paper) is then used to functionalize commercially available streptavidin-coated microbubbles (MBs). The tetrazine moiety on the MBs enables a highly specific reaction with trans-cyclooctene (TCO) groups. This bioorthogonal reaction allows researchers to attach the functionalized MBs to cells pretargeted with TCO-conjugated antibodies.

Q2: What are the advantages of using the inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene in this context?

A2: The inverse-electron-demand Diels-Alder reaction between tetrazines and trans-cyclooctene is highly selective and proceeds rapidly under physiological conditions []. This bioorthogonality ensures that the tetrazine-functionalized MBs react specifically with the TCO-modified antibodies, minimizing off-target binding and increasing the accuracy of the targeting strategy. The fast reaction kinetics are particularly beneficial in vivo, where the short half-life of MBs necessitates rapid localization and binding for effective imaging.

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